REACTION_SMILES
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[CH3:14][C:15](=[O:16])[O:17][C:18](=[O:19])[CH3:20].[H-:1].[NH2:3][c:4]1[n:5][c:6]([Cl:13])[cH:7][cH:8][c:9]1[N+:10](=[O:11])[O-:12].[Na+:2].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[NH:3]([c:4]1[n:5][c:6]([Cl:13])[cH:7][cH:8][c:9]1[N+:10](=[O:11])[O-:12])[C:15]([CH3:14])=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(=O)Nc1nc(Cl)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |